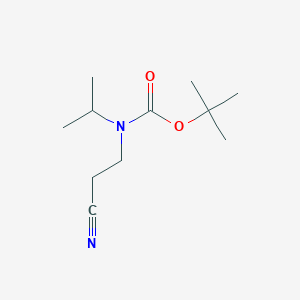

tert-butyl N-(2-cyanoethyl)-N-(propan-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-cyanoethyl)-N-propan-2-ylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-9(2)13(8-6-7-12)10(14)15-11(3,4)5/h9H,6,8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKEWOOAZAFRMEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC#N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-cyanoethyl)-N-(propan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-cyanoethyl bromide and isopropylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-cyanoethyl)-N-(propan-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Bases like sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran, are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Physical Properties

| Property | Value |

|---|---|

| Appearance | Colorless liquid |

| Boiling Point | 150 °C |

| Solubility | Soluble in organic solvents |

Organic Synthesis

Tert-butyl N-(2-cyanoethyl)-N-(propan-2-yl)carbamate serves as a versatile building block in organic synthesis. It is used to synthesize various derivatives and other organic compounds through reactions involving the carbamate functional group. The compound's ability to act as a protecting group for amines during peptide synthesis is particularly noteworthy, allowing for selective modifications of peptides and proteins.

Case Study: Peptide Synthesis

In a study focusing on peptide synthesis, this compound was employed to protect amine groups, facilitating the selective introduction of functional groups without affecting the integrity of the peptide backbone.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its structural features may enhance the bioavailability and efficacy of drug candidates.

Case Study: Pharmaceutical Development

Research has indicated that derivatives of this compound can act as intermediates in the development of novel therapeutic agents targeting various diseases. For instance, modifications to its structure have led to compounds with improved potency against specific biological targets, including receptors involved in metabolic disorders .

Biological Research

In biological research, this compound is utilized as a protecting group for amines during the synthesis of biologically active molecules. Its application allows researchers to explore complex biochemical pathways without interference from reactive amine groups.

Case Study: Biochemical Pathway Exploration

A study demonstrated the use of this compound in synthesizing analogs of signaling molecules involved in metabolic regulation. The protected amines allowed for subsequent reactions that would otherwise be hindered by free amine reactivity .

Catalysis

This compound has also been investigated for its role in catalysis, particularly in asymmetric reactions where it serves as a chiral auxiliary.

Case Study: Asymmetric Synthesis

In catalytic studies, this compound was found to enhance enantioselectivity in reactions involving functionalized alkenes when used as a ligand in rhodium-catalyzed processes. This application is significant for synthesizing chiral pharmaceutical compounds efficiently .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-cyanoethyl)-N-(propan-2-yl)carbamate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. The cyano group can also participate in various biochemical pathways, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl N-(2-cyanoethyl)-N-methylcarbamate

- Tert-butyl N-(2-cyanoethyl)-N-ethylcarbamate

- Tert-butyl N-(2-cyanoethyl)-N-(propan-1-yl)carbamate

Uniqueness

Tert-butyl N-(2-cyanoethyl)-N-(propan-2-yl)carbamate is unique due to its specific combination of functional groups, which can influence its reactivity and applications. The presence of the tert-butyl group provides steric hindrance, while the cyanoethyl group offers a site for further chemical modifications.

Biological Activity

Tert-butyl N-(2-cyanoethyl)-N-(propan-2-yl)carbamate, also known as tert-butyl 2-cyanoethyl carbamate, is a chemical compound with significant potential in biological applications. This compound is characterized by its unique structural features that include a tert-butyl group, a cyanoethyl moiety, and a carbamate functional group. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and biochemistry.

- Molecular Formula : CHNO

- Molecular Weight : 170.21 g/mol

- CAS Number : 53588-95-7

- Density : Approximately 1.0 g/cm³

- Boiling Point : 271.7 °C

- Melting Point : 22 °C

These properties suggest that the compound is stable under various conditions, making it suitable for laboratory and potential pharmaceutical use.

The biological activity of this compound primarily stems from its interaction with various biological targets. Its structure allows for potential binding with enzymes and receptors involved in critical biochemical pathways. The presence of the cyanoethyl group may enhance its reactivity and ability to form stable complexes with target proteins.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits inhibitory effects on certain proteases, which are enzymes that play essential roles in various physiological processes, including metabolism and cell signaling. For instance, it has been investigated as a potential inhibitor of cysteine proteases involved in diseases such as Chagas disease and leishmaniasis .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of this compound indicates that modifications to the cyanoethyl and carbamate groups can significantly influence its potency and selectivity against specific proteases. For example, variations in the length and branching of substituents have shown to affect binding affinity and inhibitory efficacy .

Case Studies

- Cysteine Protease Inhibition :

- Antitrypanosomal Activity :

Toxicity and Safety Profile

While the compound shows potential therapeutic benefits, its safety profile must be carefully evaluated. Preliminary assessments indicate that certain derivatives may exhibit minimal cytotoxicity while maintaining their biological activity, which is crucial for developing safe pharmacological agents .

Comparative Biological Activity of Related Compounds

| Compound Name | CAS Number | IC (nM) | Target Enzyme | Notes |

|---|---|---|---|---|

| This compound | 53588-95-7 | <20 | Cruzain (Cysteine Protease) | Effective against Chagas disease |

| Related Carbamate A | TBD | 15 | LmCPB (Leishmania Protease) | Potential for leishmaniasis treatment |

| Related Carbamate B | TBD | 30 | Cathepsin B | Moderate inhibition |

Q & A

Q. What are the common synthetic routes for preparing tert-butyl N-(2-cyanoethyl)-N-(propan-2-yl)carbamate?

The synthesis typically involves the use of carbamate-protected intermediates. For example, Boc (tert-butoxycarbonyl) protection is widely employed to stabilize amines during reactions. A general approach includes:

- Step 1 : Reacting a primary or secondary amine (e.g., N-(propan-2-yl)amine) with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions.

- Step 2 : Introducing the cyanoethyl group via nucleophilic substitution or Michael addition, depending on the reactivity of the intermediate.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is used to isolate the product. Purity (>95%) is confirmed via HPLC or NMR .

Q. How can researchers validate the structural identity of this compound?

A combination of spectroscopic and crystallographic methods is recommended:

- NMR : H and C NMR to confirm the presence of the tert-butyl group (δ ~1.4 ppm for H), cyanoethyl protons (δ ~2.5–3.0 ppm), and carbamate carbonyl (δ ~155–160 ppm for C) .

- X-ray Crystallography : Single-crystal studies reveal intermolecular interactions (e.g., C–H⋯O hydrogen bonds) and confirm stereochemistry. For example, a mean C–C bond length of 1.54 Å and R-factor <0.06 are typical for carbamates .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] for CHNO: calc. 227.1396) .

Q. What safety precautions are essential when handling this compound?

While specific toxicity data may be limited, general carbamate-handling protocols apply:

- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers at room temperature, away from strong acids/bases or oxidizing agents to prevent decomposition .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this carbamate?

Key factors include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in substitution reactions.

- Catalysis : Palladium catalysts (e.g., Pd/C) or organocatalysts (e.g., DMAP) improve coupling efficiency for cyanoethylation .

- Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., Boc deprotection) .

Table 1 : Example Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF/THF (1:1) | Maximizes solubility |

| Temperature | 0–10°C | Reduces degradation |

| Catalyst Loading | 5 mol% Pd(OAc) | Increases rate |

Q. How should researchers address contradictions in spectroscopic data across studies?

Discrepancies (e.g., variable melting points or NMR shifts) may arise from:

- Purity Issues : Impurities from incomplete purification can skew data. Use preparative HPLC for critical analyses .

- Polymorphism : Different crystalline forms (e.g., hydrates vs. anhydrates) alter physical properties. Single-crystal X-ray studies resolve such ambiguities .

- Solvent Effects : NMR chemical shifts vary with deuterated solvents (CDCl vs. DMSO-d). Always report solvent conditions .

Q. What strategies are effective for studying the compound’s stability under varying pH conditions?

- Kinetic Studies : Monitor degradation via HPLC at pH 1–14 (simulated gastric/intestinal fluids). Carbamates are prone to hydrolysis in acidic/basic media, releasing CO and amines .

- Stabilizers : Add antioxidants (e.g., BHT) to slow oxidation in neutral buffers .

- Temperature-Dependent Stability : Use Arrhenius plots to predict shelf-life. For example, a 10°C increase may double degradation rates .

Methodological Considerations

Q. How can computational methods complement experimental data for this compound?

- DFT Calculations : Predict optimized geometries and electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic routes .

- Molecular Dynamics (MD) : Simulate intermolecular interactions (e.g., hydrogen bonding) observed in crystallography .

- Docking Studies : Explore potential biological targets (e.g., enzyme inhibition) if the compound is a drug intermediate .

Q. What analytical techniques are critical for detecting trace impurities?

- GC-MS : Identify volatile byproducts (e.g., residual solvents or deprotection agents) .

- ICP-OES : Quantify heavy metal catalysts (e.g., Pd) to ensure compliance with ICH guidelines (<10 ppm) .

- Chiral HPLC : Resolve enantiomeric impurities if stereocenters are present .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s reactivity with Grignard reagents?

Discrepancies may stem from:

Q. Why do different studies report varying biological activity for structurally similar carbamates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.